molecular formula C24H22O B14683265 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one CAS No. 33795-03-8

2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one

Cat. No.: B14683265
CAS No.: 33795-03-8
M. Wt: 326.4 g/mol
InChI Key: HUDABNRLHGQKBS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is an organic compound with the molecular formula C24H22O It is characterized by its unique structure, which includes three phenyl groups and a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one typically involves the reaction of 1,4,4-triphenylbut-3-en-1-one with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    1,4,4-Triphenylbut-3-en-1-one: Shares a similar backbone but lacks the dimethyl substitution.

    2,2-Dimethyl-1,4-diphenylbut-3-en-1-one: Similar structure with fewer phenyl groups.

    2,2-Dimethyl-1,4,4-triphenylbutane: Saturated analog without the double bond.

Uniqueness: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is unique due to its combination of three phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

CAS No.

33795-03-8

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

2,2-dimethyl-1,4,4-triphenylbut-3-en-1-one

InChI

InChI=1S/C24H22O/c1-24(2,23(25)21-16-10-5-11-17-21)18-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18H,1-2H3

InChI Key

HUDABNRLHGQKBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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